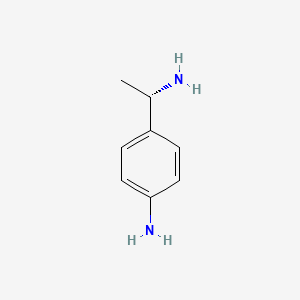

(S)-4-(1-Aminoethyl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(1S)-1-aminoethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSPOZXUDJUBEZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278502 | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-33-2 | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chiral Resolution and Enantiomer Recycling Strategies

Diastereomeric Salt Formation for Enantiomeric Separation

The most prevalent method for the industrial-scale resolution of racemic amines is the formation of diastereomeric salts. This technique involves reacting the racemic amine with an optically pure chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of one of the diastereomers, which can then be isolated by filtration. Subsequently, the resolving agent is removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine.

The selection of an appropriate chiral resolving agent and solvent system is crucial for an efficient separation process. Common resolving agents for chiral amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.

For derivatives of 4-(1-Aminoethyl)aniline, such as N-[4-(1-aminoethyl)-phenyl]-sulfonamide, specific combinations of resolving agents have been found to be highly effective. A patented method details the use of an O,O'-diacyltartaric acid derivative, such as 2,3-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl tartaric acid, in combination with a salt-forming auxiliary compound like mandelic acid or camphorsulfonic acid. This dual-agent system facilitates the precipitation of the diastereomeric salt with high optical purity.

The effectiveness of various chiral resolving agents is often determined through systematic screening, as demonstrated in the resolution of structurally related 1-(2-hydroxyphenyl)ethylamines. The choice of solvent can also significantly influence the efficiency of the resolution by affecting the solubility of the diastereomeric salts.

| Resolving Agent | Resulting Diastereomeric Salt | Suitability for Resolution |

|---|---|---|

| (S)-Mandelic Acid | Suitable for crystallization | Effective |

| (R)-Mandelic Acid | Suitable for crystallization | Effective |

| L-Tartaric Acid | Oily product | Not suitable |

| Dibenzoyl-L-tartaric Acid | Suitable for crystallization | Highly Effective |

| (1S)-(+)-10-Camphorsulfonic Acid | Oily product | Not suitable |

Racemization Techniques for Unwanted Enantiomer Recovery

For chiral amines where the chiral center contains an acidic proton, racemization can sometimes be achieved simply by exposure to a base. However, for compounds like 4-(1-Aminoethyl)aniline, this is not possible. A robust and widely applicable method for racemizing such amines involves a sequence of oxidation to a non-chiral intermediate followed by reduction back to the racemic amine.

This process hinges on the formation of an imine intermediate. The chiral amine is first oxidized, which removes the hydrogen atom from the chiral carbon, forming a C=N double bond (an imine). This imine intermediate is achiral. Subsequent non-stereoselective reduction of the imine regenerates the amine as a 1:1 mixture of both enantiomers (a racemate).

A specific protocol for this transformation has been developed for N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]-methanesulfonamide, a close structural analog of the target compound. The process involves three main steps:

Halogenation: The unwanted (S)-enantiomer is treated with a halogenating agent in a solvent like methylene (B1212753) chloride.

Elimination (Imine Formation): A base, such as pyridine (B92270), is added to the reaction mixture. This induces an elimination reaction, forming the achiral imine intermediate.

Reduction: A reducing agent is introduced to reduce the imine, yielding the racemic product, which can then be recycled.

| Step | Reagent | Solvent | Result |

|---|---|---|---|

| 1. Halogenation | Halogenating Agent (e.g., NCS, SO₂Cl₂) | Methylene Chloride | Formation of N-haloamine |

| 2. Imine Formation | Pyridine | Methylene Chloride | Formation of achiral imine |

| 3. Reduction | Reducing Agent (e.g., NaBH₄) | Methylene Chloride / Alcohol | Racemic Product (R/S = 1:1) |

Modern chemical manufacturing places a strong emphasis on "green chemistry," which seeks to improve efficiency while minimizing environmental impact and improving safety. In the context of chiral resolutions, this involves optimizing processes to reduce solvent usage, decrease waste, and utilize less hazardous reagents.

One significant advancement is the development of continuous flow reactors for racemization. Compared to traditional batch processing, continuous flow systems can offer better control over reaction parameters, leading to higher yields and safety, often with a significant reduction in the amount of solvent and reagents required.

Furthermore, the development of biocatalytic methods, which use enzymes for either the kinetic resolution or the deracemization of amines, represents a significant move towards greener protocols. These enzymatic routes can operate under mild conditions and often exhibit very high selectivity, offering a sustainable alternative to traditional chemical methods.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

In ¹H NMR analysis of (S)-4-(1-Aminoethyl)aniline, the spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic protons, the methine proton, the methyl protons, and the protons of the two amino groups. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons, following the n+1 rule.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the primary amino group (-NH₂) are expected to be shielded compared to those ortho to the aminoethyl substituent. The methine proton (-CH) of the chiral center is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a doublet due to coupling with the single methine proton. The protons of the two -NH₂ groups may appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -NH₂) | 6.60 - 6.70 | Doublet (d) | ~8.5 |

| Aromatic H (ortho to -CH(NH₂)CH₃) | 7.00 - 7.15 | Doublet (d) | ~8.5 |

| Methine H (-CH(NH₂)CH₃) | 4.00 - 4.10 | Quartet (q) | ~6.7 |

| Primary Amine H (-C₆H₄NH₂) | 3.50 - 3.70 | Broad Singlet (br s) | N/A |

| Ethylamine (B1201723) H (-CH(NH₂)CH₃) | 1.60 - 1.80 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on typical chemical shifts for substituted anilines and chiral amines. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon environments. The para-substituted aromatic ring will show four signals: two for the substituted carbons (C1 and C4) and two for the unsubstituted carbons (C2/C6 and C3/C5). The ethyl group will contribute two signals, one for the methine carbon and one for the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (-C-NH₂) | 145.0 - 147.0 |

| C1 (-C-CH(NH₂)CH₃) | 135.0 - 137.0 |

| C2 / C6 | 128.0 - 129.5 |

| C3 / C5 | 114.5 - 116.0 |

| Methine C (-CH(NH₂)CH₃) | 50.0 - 52.0 |

Note: Predicted values are based on typical chemical shifts for substituted anilines. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. For this compound, characteristic bands are expected for the N-H bonds of the two amino groups, the C-H bonds of the aromatic ring and the ethyl group, the C=C bonds of the aromatic ring, and the C-N bonds. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amines (-NH₂) | 3450 - 3250 | Medium (two bands) |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| C-H Aliphatic Stretch | C-H | 2970 - 2850 | Medium |

| N-H Bending (Scissoring) | Primary Amines (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1620 - 1580 & 1520 - 1470 | Medium to Strong |

| C-N Aromatic Stretch | Ar-N | 1335 - 1250 | Strong |

| C-N Aliphatic Stretch | C-N | 1250 - 1020 | Medium to Weak |

Note: Predicted values are based on typical vibrational frequencies for substituted anilines and primary amines.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. For aromatic compounds, the ring stretching and breathing modes are often very prominent in the Raman spectrum. The spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching and the symmetric ring breathing mode.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amines (-NH₂) | 3450 - 3250 | Weak |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | Strong |

| C-H Aliphatic Stretch | C-H | 2970 - 2850 | Medium |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1620 - 1580 | Strong |

Note: Predicted values are based on typical Raman shifts for substituted anilines.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

For this compound (C₈H₁₂N₂), the molecular weight is 136.19 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 136. Since the molecule contains two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation pattern is dominated by cleavages that lead to stable ions. A major fragmentation pathway for this compound is the alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom of the ethylamine group. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₉N₂]⁺ | •CH₃ |

| 119 | [C₈H₉N]⁺ | •NH₃ |

| 93 | [C₆H₇N]⁺ | •C₂H₅N |

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for amines and aromatic compounds.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. The resulting spectrum is a function of the molecule's structure, particularly the nature of its chromophores and auxochromes.

The UV-Vis spectrum of this compound is primarily determined by the aniline (B41778) chromophore. Aniline itself exhibits two main absorption bands in its UV spectrum, which arise from π → π* electronic transitions within the benzene ring. bldpharm.com

A primary, high-intensity band (the E2-band) typically appears around 230 nm.

A secondary, lower-intensity band (the B-band) with fine structure appears around 280 nm.

The presence of the (S)-1-aminoethyl group at the para position acts as an auxochrome. Auxochromes are substituents that, when attached to a chromophore, modify the wavelength (λmax) and intensity (εmax) of the absorption. Alkyl and amino groups are electron-donating and tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). researchgate.net Therefore, the λmax values for this compound are expected to be slightly higher than those of unsubstituted aniline. The spectrum is also sensitive to the solvent polarity and pH; in acidic solutions, protonation of the amino groups would lead to a significant shift to shorter wavelengths (a hypsochromic or blue shift) as the non-bonding electrons are no longer available to conjugate with the aromatic ring.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Compound | Primary Band (E2) λmax (nm) | Secondary Band (B) λmax (nm) |

|---|---|---|

| Aniline (Reference) | ~230 | ~280 |

| This compound (Predicted) | ~235-240 | ~285-290 |

Chromatographic Methods for Purity and Separation

Chromatography is the primary technique for assessing the purity of this compound, particularly its enantiomeric purity, which is a critical parameter for chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique for separating, identifying, and quantifying components in a mixture. For a chiral compound like this compound, the most critical application of HPLC is the separation of its two enantiomers, (S) and (R), to determine its enantiomeric excess (ee) or optical purity.

This separation cannot be achieved on standard achiral columns, as enantiomers have identical physical properties in a non-chiral environment. Therefore, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been derivatized with phenylcarbamates, are widely and successfully used for the resolution of chiral amines. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times.

The analysis is typically performed in normal-phase mode, using a non-polar mobile phase like hexane (B92381) or heptane (B126788) with a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol. The choice of alcohol and its concentration in the mobile phase are critical parameters that are optimized to achieve baseline separation of the two enantiomers. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~285 nm).

Table 5: Representative Chiral HPLC Method for Enantiomeric Purity of 4-(1-Aminoethyl)aniline

| Parameter | Condition |

|---|---|

| HPLC Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (~25 °C) |

| Detection | UV at 285 nm |

Compound Index

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of reactions involving this compound, assess its purity, and determine appropriate solvent systems for larger-scale purification. Given the amine functionalities present in the compound, specific considerations for the stationary phase, mobile phase, and visualization are required for effective separation and identification.

Typically, silica (B1680970) gel 60 F254 plates are used as the stationary phase. mdpi.com Since this compound is a basic compound, its interaction with the slightly acidic silica gel can lead to peak tailing. researchgate.net To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the mobile phase. researchgate.netnih.gov The choice of eluent depends on the polarity of the compound and any impurities present. A common starting point for aniline derivatives involves solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. biotage.comresearchgate.net

Detection of the compound on the TLC plate can be achieved through several methods. Due to the aromatic aniline ring, spots can often be visualized under UV light (at 254 nm) as dark spots on a fluorescent background. researchgate.net For more specific detection of the primary amine groups, chemical staining reagents are employed. Ninhydrin is a highly effective stain that reacts with primary amines to produce a characteristic pink or purple spot upon heating. researchgate.netillinois.edu Another option is potassium permanganate (B83412) stain, which reacts with the oxidizable amine groups to show a yellow-brown spot on a purple background.

The retention factor (Rf), a key parameter in TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is used to identify compounds and assess purity.

Table 1: Illustrative TLC Systems for Analysis of this compound

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (95:5) with 0.5% Triethylamine | Ethyl Acetate:Hexane (1:1) with 1% Ammonium Hydroxide |

| Visualization | UV light (254 nm), Ninhydrin stain | UV light (254 nm), Potassium Permanganate stain |

| Expected Rf | Dependent on specific impurities, but aniline compounds are moderately polar. | The less polar system would result in a lower Rf value compared to System 1. |

Column Chromatography for Purification

Column chromatography is the standard method for purifying this compound on a preparative scale, effectively removing unreacted starting materials, reagents, and byproducts. The principles of separation are similar to those in TLC.

The most common stationary phase is silica gel. However, the acidic nature of silica can cause irreversible adsorption and decomposition of basic amines. biotage.com To overcome this, two primary strategies are employed. The first involves deactivating the acidic sites on the silica by adding a competing amine, such as triethylamine, to the mobile phase (typically 0.1-1% by volume). researchgate.net This neutralization allows the target amine to elute properly without significant tailing or loss of material. biotage.com

The second strategy is to use a different stationary phase altogether. Amine-functionalized silica or basic alumina (B75360) are excellent alternatives for the purification of basic compounds. biotage.combiotage.com These supports provide a more inert surface, leading to better peak shape and improved recovery of the purified amine. biotage.com

The selection of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a good Rf value (typically 0.2-0.4) on the TLC plate is chosen for the column. A gradient elution, starting with a less polar solvent (e.g., hexane or dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol), is often used to efficiently separate compounds with different polarities. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

Table 2: Typical Column Chromatography Parameters for Purifying this compound

| Parameter | Method A: Modified Silica Gel | Method B: Amine-Functionalized Silica |

| Stationary Phase | Silica Gel (230-400 mesh) | Amine-functionalized Silica Gel |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (0-50%) + 0.5% Triethylamine | Gradient of Ethyl Acetate in Hexane (0-50%) |

| Sample Loading | Dry loading or wet loading in minimal solvent | Dry loading or wet loading in minimal solvent |

| Fraction Analysis | TLC with UV and Ninhydrin staining | TLC with UV and Ninhydrin staining |

Other Advanced Characterization Modalities

Elemental Analysis (CHNS)

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized or purified sample of this compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it provides direct evidence of the compound's elemental composition and purity. The molecular formula of this compound is C₈H₁₂N₂. amadischem.com

The analysis is performed using a CHNS analyzer, where a small, accurately weighed sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimental weight percentages are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered analytically pure, the experimental values should typically be within ±0.4% of the calculated values. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 70.55% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.89% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.58% |

| Total Molecular Weight | 136.198 | 100.00% |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. If this compound is obtained in a crystalline solid form, single-crystal XRD can be used to determine its precise three-dimensional atomic arrangement, bond lengths, bond angles, and stereochemistry, unequivocally confirming its structure.

For a single-crystal XRD experiment, a suitable, defect-free crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure. Key information obtained includes the crystal system, space group, and unit cell dimensions. mdpi.comresearchgate.net

If a single crystal cannot be grown, Powder X-ray Diffraction (PXRD) can be used on a microcrystalline sample. PXRD provides information about the crystalline phases present, lattice parameters, and crystallite size. chemijournal.com The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Table 4: Hypothetical Data Obtainable from Single-Crystal XRD Analysis

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com | Monoclinic |

| Space Group | The specific symmetry group of the crystal. mdpi.com | P2₁/c |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. researchgate.net | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å; α = 90°, β = 98.6°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 900.1 ų |

| Calculated Density (Dx) | The theoretical density based on the unit cell contents. | 1.57 mg/m³ |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of solid materials. For a solid sample of this compound, SEM can provide detailed information about its particle size, shape, surface texture, and aggregation state.

In an SEM analysis, a focused beam of high-energy electrons scans across the surface of the sample. chemijournal.com The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are used to form a three-dimensional-like image of the surface. This can reveal morphological features such as crystal faces, fractures, or pores. The technique is valuable for quality control, ensuring consistency between different batches of a solid compound, and for studying how crystallization conditions affect the physical form of the final product.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an advanced surface characterization technique that provides topographical information at the nanoscale, offering even higher resolution than SEM. AFM is particularly useful for examining the surface of thin films or single crystals of this compound.

AFM operates by scanning a sharp probe, attached to a flexible cantilever, across the sample surface. Forces between the probe tip and the sample surface cause the cantilever to deflect. A laser beam reflected off the cantilever measures these deflections, which are then used to generate a precise three-dimensional height map of the surface. This allows for the quantitative measurement of surface roughness, the visualization of crystal growth steps, and the identification of nanoscale surface defects that are not detectable by other microscopic methods.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material. wikipedia.org For this compound, XPS is instrumental in confirming the presence of nitrogen and carbon and in distinguishing between the different chemical environments of these atoms.

When analyzing a thin film or a self-assembled monolayer of this compound, the high-resolution XPS spectra of the C 1s and N 1s regions are of particular interest. The C 1s spectrum is expected to be deconvoluted into multiple peaks corresponding to the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbon atom bonded to the amino group. Similarly, the N 1s spectrum can distinguish between the aromatic amine (aniline) and the aliphatic primary amine.

Due to the absence of direct experimental XPS data for this compound in the reviewed literature, the following table presents expected binding energies based on studies of analogous compounds, such as aminothiophenols and other aniline derivatives. nih.gov The binding energy of the hydrocarbon C 1s peak at 284.8 eV is often used as a reference for charge correction. wikipedia.org

Interactive Data Table: Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C (aromatic) | ~284.8 |

| C-C (aliphatic) | ~285.0 | |

| C-N (aliphatic & aromatic) | ~286.0 - 286.5 | |

| N 1s | Aromatic Amine (-NH₂) | ~399.5 |

| Aliphatic Amine (-NH₂) | ~400.5 | |

| Protonated Amine (-NH₃⁺) | ~401.5 - 402.0 |

Note: These are approximate values and can shift based on sample conditions, surface charging, and the specific chemical environment.

The N 1s spectrum is particularly informative. The aniline nitrogen is expected to have a lower binding energy compared to the aliphatic amine nitrogen due to its involvement in the aromatic system. Furthermore, if the amine groups are protonated, a significant positive shift in the N 1s binding energy would be observed, providing insights into the acid-base properties of the molecule on a surface. nus.edu.sg

Scanning Kelvin Probe Force Microscopy (SKPFM)

Scanning Kelvin Probe Force Microscopy (SKPFM) is a non-contact variant of atomic force microscopy (AFM) that maps the local work function or surface potential of a sample with nanoscale resolution. wikipedia.orgparksystems.com This technique is highly valuable for characterizing thin films and self-assembled monolayers (SAMs) of this compound on conductive substrates.

In a typical SKPFM experiment, a conductive AFM tip is scanned across the sample surface. The instrument measures the contact potential difference (CPD) between the tip and the sample, which is directly related to the difference in their work functions. parksystems.com By mapping the CPD, one can visualize variations in surface composition, charge distribution, and molecular orientation. wikipedia.org

Interactive Data Table: Representative SKPFM Measurement Parameters and Expected Findings

| Parameter | Description | Expected Value/Observation |

| Substrate | The conductive surface on which the monolayer is formed. | Gold (Au) or Indium Tin Oxide (ITO) |

| Probe Tip | A conductive AFM cantilever. | Platinum-iridium or gold-coated silicon nitride |

| Measurement Mode | The method used to acquire the CPD signal. | Amplitude-modulated KPFM (AM-KPFM) in a single-pass mode for high resolution. parksystems.com |

| Contact Potential Difference (ΔCPD) | The difference in surface potential between the SAM-covered region and the bare substrate. | A positive or negative shift of several hundred millivolts, depending on the molecular dipole. |

| Environmental Conditions | The atmosphere in which the measurement is performed. | Ambient air or controlled environment (e.g., varying humidity or inert gas). |

The data obtained from SKPFM can reveal the uniformity of the monolayer and the presence of any defects. Furthermore, by performing measurements in environments with different pH levels, it is possible to monitor changes in surface potential due to the protonation or deprotonation of the amine functional groups, offering a way to determine the surface pKa of the molecule.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. nih.govnih.gov For this compound, CV can provide information on its oxidation potential, the stability of the resulting oxidized species, and the mechanism of the electrochemical reaction. The electrochemical behavior is expected to be dominated by the aniline moiety, which is known to undergo oxidation. nih.govnih.gov

A cyclic voltammogram is obtained by measuring the current that develops in an electrochemical cell as the potential is varied. In a solution containing this compound, an anodic peak would be observed during the forward scan, corresponding to the oxidation of the aniline nitrogen. This process typically involves the removal of an electron to form a radical cation. researchgate.net Depending on the solvent, pH, and scan rate, subsequent chemical reactions or further oxidation steps may occur. srce.hr

While specific CV data for this compound is not available, the electrochemical behavior of substituted anilines has been extensively studied. umn.edursc.org The oxidation potential is influenced by the nature of the substituents on the aromatic ring. The aminoethyl group at the para position is an electron-donating group, which is expected to lower the oxidation potential compared to unsubstituted aniline.

Interactive Data Table: Expected Cyclic Voltammetry Parameters for this compound Oxidation

| Parameter | Description | Expected Value/Range (vs. Ag/AgCl) |

| Working Electrode | The electrode at which the oxidation occurs. | Glassy Carbon or Platinum |

| Supporting Electrolyte | An inert salt that provides conductivity to the solution. | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in acetonitrile |

| Solvent | The medium in which the experiment is conducted. | Acetonitrile or aqueous buffer |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak occurs. | +0.5 V to +0.9 V |

| Scan Rate | The rate at which the potential is swept. | 50 - 200 mV/s |

| Redox Process | The nature of the electron transfer reaction. | Typically irreversible due to follow-up reactions of the radical cation. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. nih.gov This method is highly suitable for studying the radical cation of this compound, which can be generated through chemical or electrochemical oxidation.

The EPR spectrum provides information about the electronic structure of the radical. The g-value is characteristic of the radical's environment, and the hyperfine coupling constants (hfcs) reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). researchgate.net Analysis of the hyperfine structure can provide a detailed map of the spin density distribution within the radical, indicating which atoms bear the highest degree of unpaired electron character. researchgate.net

For the aniline radical cation, the unpaired electron is delocalized over the phenyl ring and the nitrogen atom. researchgate.net The EPR spectrum is expected to show hyperfine coupling to the nitrogen nucleus of the aniline group, the protons on the ring, and the protons of the amino group. The magnitude of the coupling constants will depend on the extent of delocalization.

Interactive Data Table: Predicted EPR Parameters for the this compound Radical Cation

| Parameter | Description | Expected Value/Observation |

| g-value | A dimensionless factor that is characteristic of the radical. | ~2.003 - 2.004 |

| Hyperfine Coupling (¹⁴N) | The interaction of the unpaired electron with the aniline nitrogen nucleus. | A triplet splitting pattern. |

| Hyperfine Coupling (¹H) | The interaction of the unpaired electron with various protons in the molecule. | Complex multiplet structure due to couplings with aromatic and amine protons. |

| Generation Method | The method used to create the radical species for analysis. | In-situ electrochemical oxidation within the EPR cavity or chemical oxidation. |

| Solvent | The medium in which the radical is generated and measured. | Acetonitrile or dichloromethane. |

Studies on other aniline radical cations have shown that the spin density is highest on the nitrogen atom and the para-carbon of the phenyl ring. researchgate.net Therefore, large hyperfine coupling constants are expected for the aniline nitrogen and the ortho-protons relative to the aminoethyl substituent. The aliphatic amine group is not expected to show significant hyperfine coupling unless there is through-bond spin delocalization.

Computational and Theoretical Investigations

Prediction of Molecular Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties. These predictions are crucial for understanding the intrinsic characteristics of (S)-4-(1-Aminoethyl)aniline.

Calculation of Ionization Potential, Electron Affinity, Chemical Hardness, and Softness

Ionization Potential (IP): This is the minimum energy required to remove an electron from a molecule. A lower IP indicates that the molecule can be more easily oxidized. For aniline (B41778), the experimental ionization potential is approximately 7.72 eV. kyoto-u.ac.jp Computational studies on substituted anilines show that electron-donating groups tend to decrease the IP, while electron-withdrawing groups increase it. The aminoethyl group at the para position of this compound is expected to have an electron-donating effect, suggesting its IP would be comparable to or slightly lower than that of aniline.

Electron Affinity (EA): This is the energy released when an electron is added to a molecule. A higher EA suggests a greater ability to accept an electron.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). ias.ac.inmdpi.com Softness is the reciprocal of hardness (S = 1/η). researchgate.net Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ias.ac.inresearchgate.net Aniline and its derivatives are generally considered soft molecules.

Table 1: Representative Calculated Global Reactivity Descriptors for Aniline Derivatives (Illustrative)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η, eV) | Chemical Softness (S, eV⁻¹) |

|---|---|---|---|---|

| Aniline | 7.59 kyoto-u.ac.jp | ~0.15 | ~3.72 | ~0.27 |

| p-Chloroaniline | >7.72 umn.edu | - | - | - |

Note: The values in this table are based on computational studies of aniline and its derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations.

Evaluation of Dipole Moments and First Hyperpolarizability (Nonlinear Optical Properties)

The distribution of charge within a molecule and its response to an external electric field are described by its dipole moment and hyperpolarizability, respectively. These properties are particularly relevant for understanding intermolecular interactions and nonlinear optical (NLO) applications.

Dipole Moment (μ): The dipole moment is a measure of the polarity of a molecule. Computational studies on aniline derivatives have shown that the magnitude and direction of the dipole moment are highly sensitive to the nature and position of substituents. researchgate.net The presence of two amino groups in this compound suggests a significant dipole moment.

First Hyperpolarizability (β): This property is a measure of the nonlinear optical response of a molecule and is crucial for applications in photonics and optoelectronics. nih.gov Molecules with large hyperpolarizability values are of interest for their potential NLO properties. researchgate.net The chiral nature of this compound could also lead to unique NLO properties. nih.gov Computational methods, such as those based on DFT, are frequently used to predict the first hyperpolarizability of organic molecules. researchgate.net

Table 2: Representative Calculated Dipole Moments and First Hyperpolarizabilities for Aniline Derivatives (Illustrative)

| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, a.u.) |

|---|---|---|

| Aniline | ~1.5 - 1.9 | - |

Note: The values in this table are based on computational studies of aniline derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations.

Solvent Effects Modeling (e.g., Integral Equation Formalism-Polarized Continuum Model, IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent effects modeling allows for the theoretical investigation of these influences. The Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) is a widely used method to simulate the effects of a solvent by representing it as a polarizable continuum. wikipedia.orgunamur.be This approach can be used to calculate properties such as solvation free energies and to study how the electronic structure and reactivity of this compound might change in different solvent environments. researchgate.netnih.gov For instance, the ionization potential of aniline has been shown to be significantly affected by aqueous solvation. kyoto-u.ac.jp

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For a small molecule like this compound, molecular docking could be employed to explore its potential interactions with various biological targets. The process involves generating a set of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net Aromatic interactions, such as π-π stacking, are often crucial in the binding of small aromatic amines to protein targets. brylinski.org

Chemoinformatics and Machine Learning Applications in Amine Chemistry

Chemoinformatics and machine learning are increasingly being used to analyze large datasets of chemical information and to build predictive models for various properties and activities. nih.govijrpr.com

Chemoinformatics: This field involves the use of computational methods to analyze chemical data. For amines, chemoinformatics approaches can be used to develop quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimental properties, such as CO2 absorption capacity. researchgate.net

Machine Learning: Machine learning algorithms can be trained on datasets of molecules with known activities to predict the activity of new, untested compounds. arxiv.orgmdpi.com In the context of amine chemistry, machine learning models could be developed to predict the biological activity of aniline derivatives, aiding in the prioritization of compounds for synthesis and experimental testing. arxiv.orgopenreview.net These models learn from the structural features of the molecules to make predictions, offering a powerful tool for accelerating the discovery of new functional molecules. unimib.it

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| p-Chloroaniline |

Advanced Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis Development

The development of efficient asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. (S)-4-(1-Aminoethyl)aniline serves as a crucial component in the advancement of this field through its application in the design of chiral ligands and the study of organocatalytic reactions.

Design and Synthesis of Novel Chiral Ligands for Metal-Catalyzed Reactions

The synthesis of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. The stereogenic center and the presence of two distinct amino groups in this compound make it an excellent scaffold for the creation of novel bidentate and polydentate chiral ligands. These ligands can coordinate with various transition metals, such as iridium, to form catalysts for a range of asymmetric transformations.

For instance, chiral aminophosphine ligands can be synthesized from chiral amines. These ligands have shown potential in homogeneous catalysis, including reactions like the rhodium-catalyzed hydroformylation of styrene and vinyl acetate (B1210297), achieving significant enantioselectivities. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity.

Transition metal complexes bearing chiral ligands derived from primary amines have been successfully employed in asymmetric hydrogenation reactions. For example, iridium-based catalysts with chiral phosphine ligands have demonstrated high efficiency in the asymmetric hydrogenation of imines, yielding chiral amines with excellent enantiomeric excess (ee). The robustness of such protocols has been demonstrated on a large scale, highlighting their industrial applicability. The specific structure of the chiral amine ligand is critical in dictating the stereochemical outcome of the reaction.

Investigation of Organocatalytic Reaction Mechanisms

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. Chiral primary amines, such as this compound and its derivatives, are effective organocatalysts for a variety of transformations. They can activate substrates through the formation of iminium ions or enamines, enabling highly stereoselective bond formations.

The aza-Michael reaction, the addition of a nitrogen nucleophile to an activated olefin, is another important transformation that can be catalyzed by chiral primary amines. Understanding the mechanism of these reactions, including the role of hydrogen bonding and other non-covalent interactions between the catalyst and the substrates, is essential for the design of more efficient and selective catalysts.

Development of Cascade and Multi-Component Catalytic Systems

Cascade and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The development of catalytic systems that can promote such complex transformations is a major goal in organic synthesis. Chiral primary amines have been utilized as catalysts in the development of asymmetric cascade reactions.

For example, a one-pot, multi-component synthesis of highly functionalized piperidines can be achieved through the reaction of an aldehyde, an aniline (B41778), and a β-keto ester. While this reaction is often catalyzed by an acid, the use of a chiral catalyst could, in principle, induce enantioselectivity. The mechanism involves the initial formation of an enamine and an imine, followed by a series of Mannich-type and cyclization reactions.

Furthermore, biocatalytic cascade systems have been developed for the synthesis of chiral amines from alcohols, involving alcohol dehydrogenases and amine dehydrogenases. These enzymatic cascades provide a green and efficient route to enantiomerically pure amines. While not directly involving this compound as a catalyst, these systems highlight the importance of chiral amines as products and the potential for developing chemo-enzymatic cascades.

Role as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use in catalysis, this compound is a valuable chiral building block for the synthesis of complex and biologically active molecules. Its predefined stereochemistry can be transferred to the target molecule, avoiding the need for a separate asymmetric induction step.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. This compound can serve as a chiral precursor for the synthesis of a variety of these important compounds.

One notable class of heterocycles that can be synthesized from aniline derivatives are quinolines. For instance, a carbocatalyzed cascade reaction between o-vinyl anilines and aldehydes provides a route to polysubstituted quinolines. This reaction proceeds through condensation, electrocyclization, and dehydrogenation steps. While this example uses a different aniline derivative, it illustrates a general strategy that could potentially be adapted for the synthesis of chiral quinolines using a chiral aniline precursor.

The synthesis of piperidine derivatives is another area where chiral anilines can be employed. Multi-component reactions provide a convergent approach to highly substituted piperidines. By using a chiral aniline, it is possible to introduce a stereocenter into the piperidine ring.

Preparation of Functionalized Organic Intermediates

The amino groups of this compound provide handles for further chemical modification, allowing for its incorporation into a wide range of functionalized organic intermediates. These intermediates can then be elaborated into more complex target molecules.

For example, the primary amino group can be selectively protected, allowing for differential functionalization of the two nitrogen atoms. The aniline nitrogen can undergo reactions typical of aromatic amines, such as diazotization followed by substitution, while the chiral ethylamine (B1201723) moiety remains available for other transformations. This differential reactivity is a key advantage in the design of synthetic routes.

Furthermore, the aniline ring can be functionalized through electrophilic aromatic substitution reactions, introducing additional substituents that can be used to modulate the properties of the final molecule or to serve as points of attachment for further synthetic elaboration. The ability to prepare a diverse array of functionalized intermediates from this single chiral building block underscores its importance in synthetic organic chemistry.

Polymer Chemistry and Material Science Applications of this compound

The chiral aromatic diamine, this compound, serves as a versatile building block in the realm of polymer chemistry and material science. Its unique structure, featuring a primary aliphatic amine, a primary aromatic amine, and a chiral center, allows for its application in the synthesis of novel polymers, the modification of existing materials, and the development of specialized polymers for separation technologies.

Reagent in Polycondensation and Polymer Synthesis

This compound is a valuable monomer for the synthesis of chiral polyamides through polycondensation reactions. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of aromatic polyamides, often referred to as aramids, typically involves the reaction of an aromatic diamine with an aromatic dicarboxylic acid or its derivative, such as a diacid chloride.

Due to the presence of two primary amine groups, this compound can act as a diamine monomer in polycondensation reactions. When reacted with a dicarboxylic acid, a chiral polyamide is formed with the chiral aminoethyl group as a pendant to the polymer backbone. The general reaction scheme for the polycondensation of a diamine with a dicarboxylic acid is illustrated below:

General Polycondensation Reaction for Polyamide Synthesis

| Reactant A (Diamine) | Reactant B (Dicarboxylic Acid) | Resulting Polymer (Polyamide) |

|---|

In the case of this compound, the R₁ group would be the chiral 4-(1-aminoethyl)phenylene moiety. The incorporation of this chiral unit into the polymer backbone can impart unique properties to the resulting polyamide, such as optical activity and the ability to interact selectively with other chiral molecules. The synthesis of such specialty polyamides can be achieved through various polycondensation methods, including low-temperature solution polycondensation.

Research on the synthesis of polyamides from aromatic diamines and dicarboxylic acids has shown that the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, are highly dependent on the structure of the monomers. The introduction of a bulky and chiral pendant group, as is the case with this compound, is expected to influence the polymer's morphology and chain packing, potentially leading to amorphous polymers with good solubility in organic solvents.

Chemical Modification of Polymeric Materials (e.g., silk fibroin)

The reactive primary amine groups of this compound make it a suitable reagent for the chemical modification of existing polymeric materials, a process often referred to as polymer functionalization. One such material that can be beneficially modified is silk fibroin. Silk fibroin, a natural protein polymer, possesses amino acid residues with reactive side chains, including carboxylic acid groups from aspartic and glutamic acids, which can be targeted for modification.

A common and effective method for attaching primary amine-containing molecules to silk fibroin is through carbodiimide coupling, often utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This reaction forms a stable amide bond between the carboxylic acid groups on the silk fibroin and the primary amine of the modifying agent.

The process for modifying silk fibroin with this compound would involve the following steps:

Activation of Carboxylic Acid Groups: The carboxylic acid groups on the silk fibroin are activated by EDC to form a reactive O-acylisourea intermediate.

NHS Ester Formation: The addition of NHS stabilizes this intermediate by converting it into an NHS ester, which is less susceptible to hydrolysis.

Amine Coupling: The primary aliphatic amine of this compound then reacts with the NHS ester, displacing NHS and forming a stable amide bond, thereby grafting the chiral molecule onto the silk fibroin backbone.

Reaction Scheme for Silk Fibroin Modification

| Step | Reactants | Product |

|---|---|---|

| 1. Activation | Silk Fibroin-COOH + EDC | Silk Fibroin-CO-O-acylisourea |

| 2. Stabilization | Silk Fibroin-CO-O-acylisourea + NHS | Silk Fibroin-CO-NHS |

This modification introduces chiral centers and additional functional (aromatic amine) groups onto the surface or within the bulk of the silk fibroin material. Such functionalization can alter the material's properties, including its surface chemistry, hydrophilicity, and biological interactions. The introduction of chiral moieties could be particularly interesting for applications in chiral separations or for creating biomaterials with specific cell-instructive properties.

Development of Molecularly Imprinted Polymers for Separation

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). The primary amine and chiral nature of this compound make it a highly suitable candidate for the development of MIPs for chiral separations. mdpi.comresearchgate.net In this context, it can be used either as a chiral functional monomer or as part of a chiral template molecule.

When used as a chiral functional monomer , this compound can interact with a template molecule through non-covalent interactions such as hydrogen bonding, ionic interactions, or dipole-dipole interactions. This pre-polymerization complex is then copolymerized with a cross-linking monomer. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the template molecule, and which also possess a chiral environment due to the presence of the this compound residues. These chiral cavities can then selectively rebind the target enantiomer from a racemic mixture.

The use of a chiral functional monomer can enhance the enantioselective recognition capabilities of the MIP. acs.org The general steps for creating a molecularly imprinted polymer are:

Complex Formation: The template molecule and the functional monomer(s) are allowed to form a complex in a suitable solvent.

Polymerization: A cross-linking monomer and an initiator are added, and polymerization is initiated, typically by heat or UV radiation.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind the specific recognition sites.

Key Components in Molecularly Imprinted Polymer Synthesis

| Component | Function | Example |

|---|---|---|

| Template | The molecule to be recognized | A specific enantiomer of a drug |

| Functional Monomer | Interacts with the template | This compound |

| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization | Azobisisobutyronitrile (AIBN) |

The resulting chiral MIPs can be used as stationary phases in chromatography (e.g., HPLC) or as solid-phase extraction (SPE) sorbents for the separation of enantiomers. The high affinity and selectivity of MIPs make them a promising alternative to traditional chiral stationary phases. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Chiral Amine Scaffolds in Pharmaceutical Development

Chiral amines are crucial components in a vast number of pharmaceuticals, with estimates suggesting that over 80% of all drugs and drug candidates contain amine functionalities. The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. (S)-4-(1-Aminoethyl)aniline, as a chiral primary amine, serves as a valuable scaffold in drug design and development. The presence of the chiral center allows for stereoselective interactions with biological targets, which can lead to improved efficacy and reduced off-target effects.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis. While this compound itself can be used as a building block, the closely related (R)- and (S)-1-phenylethylamine are widely used as chiral auxiliaries in the synthesis of a variety of chiral compounds, including amino acids and their derivatives. mdpi.comwikipedia.orgsigmaaldrich.com This highlights the importance of the chiral α-methylbenzylamine moiety, which is central to the structure of this compound, in asymmetric synthesis. The principles of using such chiral amines as auxiliaries involve their temporary attachment to a prochiral substrate to direct the stereoselective formation of a new chiral center. After the desired stereochemistry is achieved, the auxiliary can be cleaved and ideally recycled. wikipedia.orgsigmaaldrich.com

Synthesis of Chiral Drugs and Drug Intermediates

The enantioselective synthesis of drug intermediates is a cornerstone of modern pharmaceutical manufacturing. This compound and similar chiral amines are employed in the synthesis of enantiomerically pure compounds. For instance, chiral 1-phenylethylamine (B125046) has been instrumental as a chiral auxiliary in the synthesis of prospective psychoactive drugs, such as chiral tetrahydro-3-benzazepines, which interact with σ1 receptors. mdpi.com It has also been used in the synthesis of the antidepressant (S)-fluoxetine in its enantiopure form. mdpi.com

Biocatalytic methods, which utilize enzymes for chemical transformations, are increasingly used for the synthesis of chiral pharmaceutical intermediates. rsc.orgkoreascience.kr These enzymatic processes offer high enantioselectivity and are often more environmentally friendly than traditional chemical methods. While specific examples detailing the large-scale biocatalytic use of this compound are not extensively documented in readily available literature, the enzymatic synthesis of other chiral amines for drug intermediates is a well-established field. rsc.orgkoreascience.kr

Exploration of Biological Activities for this compound Derivatives and Analogues

The aniline (B41778) scaffold is a common feature in many biologically active molecules. Researchers have explored the derivatization of this compound and its analogues to investigate a range of therapeutic applications.

One of the most significant applications of this compound derivatives has been in the development of novel anticancer agents.

Podophyllotoxin (B1678966) Analogues: Podophyllotoxin is a naturally occurring compound with potent cytotoxic activity. However, its clinical use is limited by its toxicity. nih.gov medicinal chemists have synthesized numerous analogues to improve its therapeutic index. A series of 4β-anilino derivatives of 4'-O-demethylpodophyllotoxin have been synthesized, incorporating substituted anilines at the C-4 position. nih.gov These modifications have led to compounds with potent inhibitory activity against human DNA topoisomerase II, a key enzyme in DNA replication and a target for many anticancer drugs. nih.gov The introduction of the aniline moiety at this position has been shown to be a successful strategy in developing new and effective topoisomerase II inhibitors. nih.gov

| Compound | Modification | Target | Notable Activity |

| Podophyllotoxin | Natural Product | Tubulin | Antimitotic, but toxic |

| Etoposide (B1684455) | Semisynthetic derivative | DNA Topoisomerase II | Clinically used anticancer drug |

| 4β-Anilino-4-desoxypodophyllotoxin Derivatives | Aniline moiety at C-4 | DNA Topoisomerase II | Potent inhibitors of the enzyme |

Imidazotetrazine Analogues: Imidazotetrazines are a class of alkylating agents used in cancer chemotherapy, with temozolomide (B1682018) being a prominent example. Research into novel imidazotetrazine analogues has been conducted to overcome drug resistance. researchgate.net While direct synthesis from this compound isn't explicitly detailed in the provided search results, the development of aniline-containing imidazotetrazine derivatives highlights the importance of the aniline scaffold in this class of anticancer agents. researchgate.net These novel analogues have shown potent antiglioblastoma activity and the ability to circumvent temozolomide resistance. researchgate.net

Aniline derivatives have been investigated for their potential as antibacterial and antimicrobial agents. For example, a series of 4-anilinocoumarin derivatives were synthesized and showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Another study on 4-aminophenol (B1666318) derivatives also demonstrated broad-spectrum antimicrobial activity. mdpi.com

A study focused on derivatives of 4-(2-aminoethyl)morpholine, which shares a structural similarity to this compound, showed that synthesized sulfonamides exhibited good inhibitory action against several bacterial strains. researchgate.net These findings suggest that the aniline moiety can be a key pharmacophore in the design of new antimicrobial compounds.

| Compound Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 4-Anilinoumarin Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant inhibitory action japsonline.com |

| 4-Aminophenol Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity mdpi.com |

| 4-(2-Aminoethyl)morpholine Sulfonamides | Various Gram-positive and Gram-negative bacteria | Good inhibitory action researchgate.net |

Structurally, this compound is related to phenylethylamines, a class of compounds that includes many neurotransmitters and psychoactive drugs. Amphetamine, an α-methylphenethylamine, has been used historically for the treatment of depression. plos.org Research into conformationally constrained phenylethylamine analogues has been conducted to develop more selective ligands for serotonin (B10506) 5-HT2 receptors, which are implicated in a range of psychiatric disorders. researchgate.net

The structure-activity relationship (SAR) of phenethylamine (B48288) derivatives has been explored to understand their interaction with dopamine (B1211576) and serotonin transporters, which are key targets for antidepressant medications. koreascience.krnih.gov For instance, studies on chiral phenylethylamine derivatives have shown that the stereochemistry is crucial for their activity at serotonin receptors. researchgate.net This body of research on structurally similar compounds provides a rationale for exploring derivatives of this compound as potential novel antidepressant agents.

Mechanistic Studies of Biological Interactions

Understanding the mechanism of action at a molecular level is crucial for drug development. For derivatives of this compound, particularly the podophyllotoxin analogues, mechanistic studies have elucidated their mode of action. While podophyllotoxin itself acts as an inhibitor of tubulin polymerization, its clinically used derivatives, etoposide and teniposide, function as DNA topoisomerase II inhibitors. mdpi.com This change in mechanism is a direct result of the chemical modifications made to the parent compound.

The aniline derivatives of podophyllotoxin also act by inhibiting DNA topoisomerase II. nih.gov They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks in the DNA, cell cycle arrest, and ultimately, apoptosis (programmed cell death). mdpi.com

Studies on other aniline derivatives have explored their interactions with DNA. For instance, certain 4-aminophenol derivatives have been shown to interact with DNA, suggesting a potential mechanism for their observed biological activities, including anticancer potential. mdpi.com These studies often employ techniques like UV-Vis spectroscopy to observe changes in the DNA spectrum upon binding of the compound. mdpi.com

Design and Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy, functioning by mimicking natural nucleosides to disrupt metabolic and regulatory pathways. mdpi.commdpi.com The design and synthesis of novel analogues are driven by the need to overcome drug resistance and improve therapeutic profiles. mdpi.com

A key strategy in this area is the modification of the nucleoside scaffold, where moieties like this compound can be incorporated to create new functionalities. Research has focused on designing purine (B94841) nucleoside analogues capable of recognizing specific DNA sequences, such as the 5-methyl-2′-deoxycytosine and 2′-deoxyguanosine (5mCG) base pair, through the formation of triplex DNA. nih.govrsc.org

In one such approach, an aminoethyl unit was introduced into a 2-amino-2′-deoxy-nebularine skeleton. nih.gov The synthesis involved several key steps:

Protection: The 5'-hydroxyl group of a starting material like 2-chloro-2'-deoxynebularine is protected with a 4,4'-dimethoxytrityl (DMTr) group. nih.gov

Introduction of the Aminoethyl Unit: The protected nucleoside is reacted with a reagent like ethylenediamine (B42938) to introduce the aminoethyl side chain at the C2 position of the purine ring. nih.gov

Further Modification: The terminal amine of the newly introduced side chain can be further functionalized, for example, by coupling with phenol (B47542) derivatives to introduce additional hydrogen bonding units. nih.gov

This synthetic strategy allows for the creation of novel nucleoside analogues with enhanced DNA binding capabilities, demonstrating a practical application for amine-containing building blocks in the rational design of therapeutic molecules. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying parts of a molecule, researchers can identify which chemical groups are responsible for its pharmacological effects, allowing for the targeted optimization of potency and selectivity. wikipedia.orgcollaborativedrug.com

For aniline-containing compounds, SAR studies have provided valuable insights across different therapeutic targets:

Enzyme Inhibition: In the development of 4β-(anilino)-4-desoxypodophyllotoxin derivatives as topoisomerase II inhibitors, SAR analysis revealed that a free hydroxyl group at the C-4' position was crucial for DNA breakage activity. Furthermore, less sterically hindered substituents at the C-6 and C-7 positions were found to be important for optimal interaction with the enzyme. nih.gov

Antioxidant Activity: SAR studies on the scavenging activity of aniline compounds showed that both the number and position of the amino groups influence their effectiveness. The ortho position was identified as the most active, followed by the para and then the meta positions, a finding attributed to the potential for forming intramolecular hydrogen bonds. researchgate.net

Lipophilicity: Quantitative structure-activity relationship (QSAR) models have been developed to predict the lipophilicity of aniline derivatives, a key parameter in drug absorption and distribution. These models identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume as significant predictors of this property. nih.gov

These studies illustrate how SAR is applied to understand and improve the therapeutic properties of molecules based on the aniline scaffold.

Strategies for Isosteric Replacement and Lead Optimization

While the aniline motif is a valuable component in many drugs, it is also recognized as a "structural alert" in medicinal chemistry. acs.orgnih.gov The primary concern is its propensity for metabolic bioactivation, particularly through oxidation by cytochrome P450 (CYP450) enzymes. nih.gov This process can generate highly reactive electrophilic species, such as quinone-imines, which can covalently bind to proteins, leading to an increased risk of idiosyncratic adverse drug reactions (IADRs) and other toxicities. acs.orgnih.gov Nearly one-third of drugs withdrawn from the market or given black-box warnings for IADRs contain an aniline functionality. nih.gov

To mitigate these risks during lead optimization, a key strategy is isosteric replacement . This involves substituting the aniline ring with a bioisostere—a different functional group that mimics the size, shape, and electronic properties of the original group but possesses a more favorable metabolic profile. nih.govspirochem.com

A prominent approach is the replacement of the flat, aromatic aniline ring with small, saturated carbocycles. acs.orgnih.gov These bioisosteres offer several advantages:

Increased Three-Dimensionality: They increase the fraction of sp³-hybridized carbons (Fsp³), moving away from the flat structures often associated with toxicity. nih.gov

Metabolic Stability: Saturated rings are more resistant to the oxidative metabolism that leads to reactive metabolite formation. nih.govumich.edu

Novelty: They can lead to new chemical entities with unique intellectual property. nih.gov

| Challenge with Aniline Motif | Lead Optimization Strategy | Examples of Bioisosteres | Reference |

|---|---|---|---|

| Formation of reactive metabolites (e.g., quinone-imines) via CYP450 oxidation. | Isosteric Replacement | Bicyclo[1.1.1]pentane (BCP) | acs.orgnih.gov |

| Potential for idiosyncratic adverse drug reactions (IADRs) and toxicity. | Introduction of metabolically innocuous scaffolds. | Saturated carbocycles | acs.orgnih.gov |

| Flat, Csp²-rich structure. | Increase Fsp³ character and three-dimensionality. | 1-Aminonorbornane (aminoNB) | umich.edu |

This strategic replacement allows medicinal chemists to re-engineer promising drug candidates that may have failed due to aniline-related toxicity, preserving their efficacy while enhancing their safety profile. nih.gov

Synthesis and Study of Derivatives, Analogues, and Isomers

Synthesis and Characterization of Substituted (S)-4-(1-Aminoethyl)aniline Derivatives

The modification of the amino groups in this compound can lead to a wide range of derivatives with altered physical, chemical, and biological properties.

N-alkylation of the primary amino groups in this compound can be achieved through various synthetic methods. nih.gov One common approach involves the reaction with alkyl halides, where the amine acts as a nucleophile. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a bulky alkylating agent or a protecting group strategy can favor mono-alkylation. Another method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a variety of alkyl groups. nih.gov

N-acylation is another important transformation, typically carried out by reacting the amine with an acyl chloride or an acid anhydride (B1165640). nih.gov This reaction is generally straightforward and leads to the formation of stable amide derivatives. The choice of the acylating agent allows for the introduction of a wide array of functional groups, which can significantly modify the electronic and steric properties of the molecule. The synthesis of N-alkylated and N-acylated derivatives of chiral amines like 1-phenylethylamine (B125046) is a well-established field, providing a strong basis for predicting the reactivity of this compound. nih.govchemimpex.com

Detailed characterization of these derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the addition of the alkyl or acyl groups, as well as mass spectrometry to determine the molecular weight. Chiral chromatography techniques would be essential to verify the retention of the stereochemical integrity at the chiral center.

The introduction of halogen atoms onto the aromatic ring of this compound can significantly impact its electronic properties and reactivity. Halogenation of anilines typically occurs via electrophilic aromatic substitution. masterorganicchemistry.com The directing effect of the amino and ethylamino groups, which are ortho-, para-directing, would likely lead to halogenation at the positions ortho to these groups.

The reaction conditions for halogenation would need to be carefully controlled to avoid over-halogenation and potential side reactions. youtube.comleah4sci.com For instance, bromination can be achieved using bromine in a suitable solvent, while chlorination might employ reagents like N-chlorosuccinimide. The synthesis of halogenated anilines is a fundamental process in organic chemistry, and these established methods would be applicable to this compound.

Characterization of halogenated analogues would involve NMR spectroscopy to determine the position of the halogen on the aromatic ring, and mass spectrometry to confirm the incorporation of the halogen atom.

Investigation of Structural Isomers (e.g., 4-(2-Aminoethyl)aniline, 3-(1-Aminoethyl)aniline)

The study of structural isomers of this compound is essential for understanding how the relative positions of the functional groups affect the molecule's properties.

A comparative study of this compound with its enantiomer, (R)-4-(1-Aminoethyl)aniline, would be crucial for applications where chirality is important. While their physical properties in a non-chiral environment would be identical, their interaction with other chiral molecules or polarized light would differ.